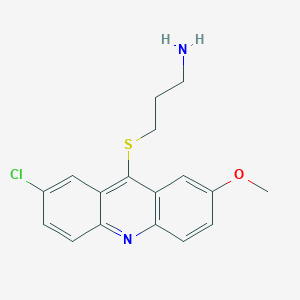
LDN209929
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN209929: is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM. It exhibits 180-fold selectivity over DYRK2, making it a highly specific compound for targeting haspin kinase . Haspin kinase is a serine/threonine kinase expressed in various tissues, including testis, bone marrow, thymus, and spleen, and plays a crucial role in mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LDN209929 involves multiple steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of functional groups such as chloro and methoxy groups to the acridine core.
Thioether formation: Coupling of the acridine derivative with a thiol-containing compound to form the thioether linkage.
Amination: Introduction of the amine group through nucleophilic substitution.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-yielding and scalable conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to ensure consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions: LDN209929 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
LDN209929 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigates the role of haspin kinase in cell division and its potential as a therapeutic target.
Medicine: Explores its potential in cancer therapy, particularly in targeting proliferative cells and tumors.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
Mechanism of Action
LDN209929 exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at Thr-3 during mitosis, which is crucial for chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this process, leading to cell cycle arrest and apoptosis in proliferative cells .
Comparison with Similar Compounds
LDN 192960: An earlier analog of LDN209929 with lower selectivity and potency.
DYRK inhibitors: Compounds targeting dual-specificity tyrosine-regulated kinases, such as DYRK1A and DYRK2
Uniqueness: this compound stands out due to its high selectivity for haspin kinase and its potent inhibitory activity. This makes it a valuable tool for studying haspin kinase and its role in cell division, as well as a potential therapeutic agent for targeting proliferative diseases .
Properties
Molecular Formula |
C17H17ClN2OS.2HCl |
|---|---|
Molecular Weight |
405.77 |
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |
Synonyms |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)
